Huperzin B
Übersicht
Beschreibung
Hupezin B ist ein natürlich vorkommendes Alkaloid, das aus der Pflanze Huperzia serrata gewonnen wird. Es ist bekannt für seine starken inhibitorischen Wirkungen auf das Enzym Acetylcholinesterase, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit macht . Hupezin B wurde ausgiebig auf seine neuroprotektiven Eigenschaften und seine Fähigkeit zur Verbesserung der kognitiven Funktion untersucht .
Wissenschaftliche Forschungsanwendungen
Huperzine B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of alkaloids . In biology, huperzine B is studied for its neuroprotective effects and its ability to enhance cognitive function . In medicine, it is investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders . Additionally, huperzine B has industrial applications in the production of pharmaceuticals and nutraceuticals .
Wirkmechanismus
Target of Action
Huperzine B is a novel acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in memory and cognition. By inhibiting this enzyme, Huperzine B increases the levels of acetylcholine in the brain .
Mode of Action
Huperzine B interacts with its target, acetylcholinesterase, by binding to it and preventing it from breaking down acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by Huperzine B is the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting acetylcholinesterase, Huperzine B disrupts the normal degradation of acetylcholine, leading to increased levels of this neurotransmitter . The exact downstream effects of this increase in acetylcholine are still being researched, but it is believed to enhance cognitive function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Huperzine B, as well as their impact on its bioavailability, are currently under investigation .
Result of Action
The primary molecular effect of Huperzine B’s action is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine . On a cellular level, this can result in enhanced communication between neurons, potentially improving cognitive function . Clinical trials in China have shown that Huperzine B is comparably effective to the drugs currently on the market, and may even be somewhat safer in terms of side effects .
Biochemische Analyse
Biochemical Properties
Huperzine B is a potent inhibitor of the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting acetylcholinesterase, Huperzine B increases the availability of acetylcholine in the brain, potentially improving cognitive function .
Cellular Effects
Huperzine B has been found to have significant effects on various types of cells. It has been reported to protect neuron-like rat pheochromocytoma (PC12) cells against oxygen-glucose deprivation-induced injury . This protective effect is likely due to the compound’s ability to alleviate disturbances of oxidative and energy metabolism .
Molecular Mechanism
The primary molecular mechanism of Huperzine B is its inhibition of acetylcholinesterase . This inhibition is believed to be reversible and highly selective for acetylcholinesterase in the brain . This selectivity may result in fewer peripheral cholinergic side effects compared to other acetylcholinesterase inhibitors .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Huperzine B in laboratory settings are limited, research on Huperzine A, a related compound, has shown that it exhibits higher antioxidant activity and lower cytotoxicity in in vitro H. serrata thallus than in wild H. serrata .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Huperzine B in animal models are currently limited. Research on Huperzine A has shown that it significantly attenuated anxiety-like behavior, as well as augmented motor and cognitive functions in cuprizone-induced mice .
Metabolic Pathways
Studies on Huperzine A have identified several metabolites involved in its biosynthesis
Transport and Distribution
Huperzine A, a related compound, has been shown to bind with human serum albumin, suggesting a potential mechanism for its transport and distribution .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Hupezin B kann durch verschiedene Methoden synthetisiert werden, darunter die Totalsynthese und die Halbsynthese. Eine der bemerkenswerten synthetischen Routen beinhaltet die Verwendung von Prothallienkulturen von Huperzia selago. Diese Methode hat sich gezeigt, dass sie die Biosynthese von Hupezin B in vitro optimiert, was zu höheren Ausbeuten im Vergleich zu traditionellen Extraktionsmethoden führt . Die Prothallienkulturen werden unter Verwendung von Sporen hergestellt, die von den in freier Wildbahn wachsenden Sporophyten gesammelt werden, und der beste Biomasse-Wachstumsindex wird nach 24 Wochen Kultur erreicht .
Industrielle Produktionsmethoden: Die industrielle Produktion von Hupezin B beinhaltet in der Regel die Extraktion der Verbindung aus natürlichen Quellen wie Huperzia serrata. Der Extraktionsprozess umfasst mehrere Schritte wie Trocknen, Mahlen und Lösemittelextraktion. Die extrahierte Verbindung wird dann mit chromatographischen Verfahren gereinigt, um hochreines Hupezin B zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hupezin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Modifikation und Verbesserung seiner pharmakologischen Eigenschaften unerlässlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von Hupezin B verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung sicherzustellen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Hupezin B gebildet werden, umfassen Derivate mit verbesserter Acetylcholinesterase-inhibitorischer Aktivität. Diese Derivate werden oft synthetisiert, um das therapeutische Potenzial der Verbindung zu verbessern und Nebenwirkungen zu reduzieren .
Wissenschaftliche Forschungsanwendungen
Hupezin B hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung der Synthese und Modifikation von Alkaloiden verwendet . In der Biologie wird Hupezin B auf seine neuroprotektiven Wirkungen und seine Fähigkeit zur Verbesserung der kognitiven Funktion untersucht . In der Medizin wird es als potenzielle Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen untersucht . Darüber hinaus hat Hupezin B industrielle Anwendungen in der Produktion von Arzneimitteln und Nahrungsergänzungsmitteln .
Wirkmechanismus
Hupezin B übt seine Wirkungen hauptsächlich durch die Hemmung des Enzyms Acetylcholinesterase aus, das für den Abbau des Neurotransmitters Acetylcholin verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht Hupezin B den Acetylcholinspiegel im Gehirn, wodurch die kognitive Funktion verbessert und neuroprotektive Wirkungen erzielt werden . Zu den molekularen Zielstrukturen von Hupezin B gehören Acetylcholinesterase und andere Enzyme, die am Neurotransmitterstoffwechsel beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Hupezin B wird oft mit anderen Acetylcholinesterase-Inhibitoren wie Hupezin A, Galantamin und Donepezil verglichen. Während alle diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, ist Hupezin B einzigartig in seinem höheren therapeutischen Index und seiner geringeren Toxizität . Hupezin A, ein weiteres Alkaloid, das aus Huperzia serrata gewonnen wird, ist potenter, aber weniger selektiv in seiner Hemmung der Acetylcholinesterase im Vergleich zu Hupezin B . Galantamin und Donepezil hingegen sind synthetische Verbindungen mit unterschiedlichen chemischen Strukturen, aber ähnlichen pharmakologischen Wirkungen .
Ähnliche Verbindungen
- Hupezin A
- Galantamin
- Donepezil
Diese Verbindungen werden alle zur Behandlung der Alzheimer-Krankheit und anderer kognitiver Störungen eingesetzt, aber Hupezin B sticht durch seine einzigartigen Eigenschaften und sein Potenzial für weitere Entwicklung hervor .
Biologische Aktivität
Huperzine B (HupB) is a naturally occurring alkaloid derived from the Huperzia species, particularly Huperzia serrata. It has garnered attention for its potential therapeutic applications, especially in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of the biological activity of HupB, focusing on its mechanisms of action, pharmacological properties, and recent research findings.
HupB primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Studies indicate that HupB exhibits a selective inhibition profile, with an IC50 value of 1930 nM, which is weaker than Huperzine A (HupA) but has a more favorable therapeutic index and safety profile .
Key Mechanisms:
- AChE Inhibition: HupB selectively inhibits AChE in the brain, which is crucial for cognitive function. Its selectivity reduces peripheral cholinergic side effects commonly associated with other AChE inhibitors .
- Neuroprotection: HupB has demonstrated neuroprotective effects against oxidative stress and apoptosis. It protects neuron-like cells from damage due to oxygen and glucose deprivation .
- Cognitive Enhancement: Preliminary studies suggest that HupB may improve cognitive deficits and slow the progression of dementia .
Pharmacological Properties
Recent research has highlighted several pharmacological aspects of HupB:
- Comparative Efficacy: While HupB is less potent than HupA in inhibiting AChE, it is more effective than galantamine and exhibits a better safety profile compared to neostigmine and physostigmine .
- Therapeutic Index: The therapeutic index of HupB indicates that it may be used safely at higher doses without significant adverse effects .
- Novel Derivatives: Research into bifunctional derivatives of HupB has shown enhanced potency as AChE inhibitors, with some derivatives being 480 to 1360 times more potent than the parent compound .
Case Studies and Clinical Trials
Data Table: Comparative Inhibition Potency
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
Huperzine B | 1930 | High | Weaker than HupA but better safety profile |
Huperzine A | 72.4 | Moderate | Stronger AChE inhibitor |
Galantamine | ~1000 | Moderate | Commonly used for AD treatment |
Neostigmine | ~100 | Low | Significant peripheral side effects |
Eigenschaften
IUPAC Name |
(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGABLTRMRUIT-HWWQOWPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908464 | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103548-82-9 | |
Record name | Huperzine B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103548-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Huperzine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103548-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Huperzine B, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.